molecular formula C27H45NO3 B594247 N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

Cat. No.: B594247
M. Wt: 431.7 g/mol
InChI Key: XIPFMGYXSZQUGV-KHPPLWFESA-N
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Description

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: is a synthetic compound known for its interaction with cannabinoid receptors and peroxisome proliferator-activated receptor alpha (PPARα). It has been studied for its potential effects on food intake and obesity .

Scientific Research Applications

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide has been studied for various scientific research applications, including:

Mechanism of Action

Target of Action

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide primarily targets the cannabinoid 1 (CB1) receptor and the peroxisome proliferator-activated receptor α (PPARα) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in the regulation of neurotransmitter release. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .

Mode of Action

This compound binds to the CB1 receptor with a Ki value of 365 nM, indicating a moderate affinity . It also activates PPARα with an EC50 value of 698 nM . The binding to these receptors can modulate their activity and trigger downstream signaling pathways .

Biochemical Pathways

The activation of CB1 and PPARα receptors by this compound can affect various biochemical pathways. For instance, the activation of CB1 receptors can inhibit adenylate cyclase, decrease the formation of cyclic AMP, and reduce the activity of protein kinase A. On the other hand, the activation of PPARα can upregulate the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

The binding and activation of CB1 and PPARα receptors by this compound can lead to various molecular and cellular effects. For instance, in rats, it has been shown to decrease food intake . This suggests that it may have potential applications in the management of obesity and related metabolic disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological and pathological state of the individual, the presence of other drugs or substances, and the specific conditions of the environment where the compound is stored or administered. For instance, its stability is known to be at least 2 years when stored at -20°C .

Safety and Hazards

“N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide” is classified as a highly flammable liquid and vapor. It can cause serious eye irritation. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide typically involves the reaction of 3,4-dihydroxyphenylpropan-2-amine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    N-oleoyldopamine: Another fatty acid amide with similar receptor interactions.

    N-arachidonoyldopamine: A compound with similar effects on cannabinoid receptors.

    N-palmitoylethanolamide: A fatty acid amide with anti-inflammatory properties.

Uniqueness: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is unique due to its specific binding affinities for CB1 receptors and PPARα, making it a valuable compound for studying the modulation of these receptors and their effects on metabolic processes.

Properties

IUPAC Name

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMGYXSZQUGV-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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